Methylnaphthidate

Catalog No.
S13263321
CAS No.
231299-82-4
M.F
C18H21NO2
M. Wt
283.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylnaphthidate

CAS Number

231299-82-4

Product Name

Methylnaphthidate

IUPAC Name

methyl (2R)-2-naphthalen-2-yl-2-[(2R)-piperidin-2-yl]acetate

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

InChI

InChI=1S/C18H21NO2/c1-21-18(20)17(16-8-4-5-11-19-16)15-10-9-13-6-2-3-7-14(13)12-15/h2-3,6-7,9-10,12,16-17,19H,4-5,8,11H2,1H3/t16-,17-/m1/s1

InChI Key

DNRNSIJBSCBESJ-IAGOWNOFSA-N

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC3=CC=CC=C3C=C2

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC3=CC=CC=C3C=C2

Methyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate is a member of naphthalenes.

Methylnaphthidate (CAS 231299-82-4), commonly known as HDMP-28, is a high-potency piperidine-based monoamine reuptake inhibitor. Structurally, it is the 2-naphthyl analogue of methylphenidate. In laboratory and industrial contexts, HDMP-28 is primarily procured as a high-purity analytical reference standard for forensic toxicology and as a specialized pharmacological tool in neurochemistry. Its defining baseline properties include significantly enhanced lipophilicity, an extended half-life, and a distinct triple-reuptake inhibition profile (DAT, NET, and SERT) driven by the bulky naphthyl substitution. These attributes make it an indispensable standard for laboratories mapping novel psychoactive substances or investigating monoamine transporter binding affinities where standard phenidates are inadequate [1].

Substituting methylphenidate or other phenidate analogues for HDMP-28 fundamentally compromises both analytical and pharmacological workflows. In forensic mass spectrometry (GC-MS/LC-MS), the substitution of a phenyl ring with a naphthalene ring drastically alters the compound's retention time, ionization efficiency, and fragmentation pathways, meaning generic phenidate standards cannot calibrate for HDMP-28 detection. Pharmacologically, methylphenidate lacks the structural bulk required to interact meaningfully with the serotonin transporter (SERT). Consequently, using methylphenidate as a proxy in receptor binding assays fails to replicate the triple-reuptake inhibition profile specific to the naphthyl-substituted structure of HDMP-28, rendering comparative data invalid [1].

Dopamine Transporter (DAT) Binding Potency

HDMP-28 demonstrates a substantially higher binding affinity for the dopamine transporter (DAT) compared to its parent structure, methylphenidate. In comparative in vitro synaptosomal assays, the threo-(R,R) enantiomer of HDMP-28 exhibits a Ki of approximately 0.6 nM at DAT, representing a 5- to 10-fold increase in potency over methylphenidate (which typically shows IC50/Ki values in the 25–85 nM range depending on the assay). This enhanced affinity is directly attributed to the increased lipophilic bulk of the 2-naphthyl group [1].

Evidence DimensionDAT Binding Affinity (Ki)
Target Compound DataKi ≈ 0.6 nM (threo-HDMP-28)
Comparator Or BaselineMethylphenidate (Ki/IC50 ≈ 25–85 nM)
Quantified Difference5- to 10-fold higher DAT affinity
ConditionsIn vitro radioligand binding assay

Procuring HDMP-28 is essential for neurochemical assays requiring a high-potency DAT inhibitor, as methylphenidate lacks the affinity needed for sensitive competitive binding models.

Serotonin Transporter (SERT) Engagement

The structural modification from a phenyl to a 2-naphthyl ring fundamentally alters the compound's selectivity profile. While methylphenidate is highly selective for DAT and NET with negligible affinity for the serotonin transporter (SERT Ki > 10,000 nM), HDMP-28 acts as a triple reuptake inhibitor. Quantitative binding studies reveal that HDMP-28 possesses significant SERT affinity with a Ki of 105 nM. This shift demonstrates that the bulky aryl ring system mimics the bicyclic indole ring of serotonin, enabling SERT interaction [1].

Evidence DimensionSERT Binding Affinity (Ki)
Target Compound DataKi = 105 nM
Comparator Or BaselineMethylphenidate (Ki > 10,000 nM)
Quantified DifferenceOver 95-fold increase in SERT affinity
ConditionsIn vitro SERT radioligand displacement assay

Researchers studying serotonin transport or developing triple reuptake inhibitors must select HDMP-28, as standard methylphenidate is completely inactive at SERT.

Chromatographic and Mass Spectrometric Differentiation

In forensic and toxicological screening, HDMP-28 cannot be substituted by other phenidates due to its distinct physicochemical properties. The 2-naphthyl substitution increases the molecular weight to 283.37 g/mol (compared to 233.31 g/mol for methylphenidate) and significantly increases lipophilicity. This results in a fundamentally different chromatographic retention time and distinct mass spectrometric fragmentation patterns (e.g., naphthyl-associated fragments rather than phenyl fragments) under standard GC-MS and LC-HR-MS protocols [1].

Evidence DimensionMolecular Weight and Lipophilicity (Analytical Profile)
Target Compound DataMW = 283.37 g/mol, distinct naphthyl fragmentation
Comparator Or BaselineMethylphenidate (MW = 233.31 g/mol, phenyl fragmentation)
Quantified Difference+50.06 g/mol mass shift and longer LC retention
ConditionsStandard GC-MS and LC-HR-MS forensic screening panels

Forensic and analytical laboratories must procure the exact HDMP-28 standard to accurately calibrate instruments and prevent false negatives in drug screening.

Analytical Standard Formulation and Solubility

For integration into mainstream analytical workflows, HDMP-28 is typically procured as a hydrochloride salt or a pre-formulated 1.0 mg/mL methanolic solution. The hydrochloride salt form ensures high stability and excellent solubility in polar organic solvents (such as methanol and acetonitrile) and aqueous buffers containing 0.1% formic acid. This solubility profile is critical for direct injection into LC-MS systems without requiring complex derivatization, unlike some crude biological matrices or less soluble free-base analogues .

Evidence DimensionSolubility and LC-MS compatibility
Target Compound DataHighly soluble in MeOH/MeCN and aqueous formic acid
Comparator Or BaselineFree-base phenidates or crude mixtures
Quantified DifferenceEnables direct 1.0 mg/mL standard formulation
ConditionsStandard LC-MS mobile phase preparation (e.g., 50:50 MeCN:Water with 0.1% FA)

Procuring the formulated methanolic solution or the HCl salt ensures immediate compatibility with standard LC-MS/GC-MS workflows, eliminating handling errors associated with free-base insolubility.

Forensic Toxicology and NPS Screening Panels

Directly downstream of its distinct mass, lipophilicity, and retention time, HDMP-28 is a critical reference standard for GC-MS and LC-HR-MS libraries used by customs, law enforcement, and clinical toxicology labs to identify novel psychoactive substances accurately [1].

Monoamine Transporter Binding Assays

Leveraging its high DAT affinity and SERT engagement (Ki = 105 nM), HDMP-28 is utilized as a high-potency comparator in neuropharmacological research mapping the structure-activity relationships (SAR) of triple reuptake inhibitors [1].

Pharmacokinetic and Metabolic Modeling

Due to the steric bulk of the naphthyl group altering its metabolic half-life and enzymatic degradation compared to methylphenidate, HDMP-28 is procured for comparative in vitro metabolism studies to evaluate the stability of bulky ester-based stimulants [1].

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

283.157228913 g/mol

Monoisotopic Mass

283.157228913 g/mol

Heavy Atom Count

21

UNII

T52Y9T2U0W

Wikipedia

HDMP-28

Dates

Last modified: 08-10-2024

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